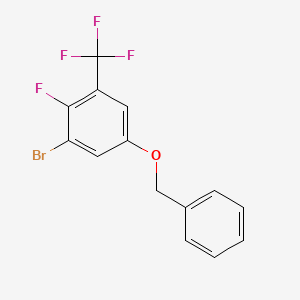

5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, and is bonded to various functional groups including a benzyloxy group, a bromo group, a fluoro group, and a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of various functional groups attached to the benzene ring. The trifluoromethyl group, for example, consists of a carbon atom bonded to three fluorine atoms . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The compound, like other benzene derivatives, is likely to undergo electrophilic substitution reactions . Trifluorotoluene, a related compound, is used as a synthetic intermediate in the production of pesticides and pharmaceuticals . The specific reactions that “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” undergoes would depend on the reaction conditions and other reactants present .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” would be influenced by its functional groups. For example, the trifluoromethyl group could influence the compound’s polarity, boiling point, and reactivity . The exact properties could be determined through experimental analysis .科学的研究の応用

Synthesis of α-Trifluoromethyl α-Amino Acids

The compound has been utilized in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. A key step in this process involves a 1,3 shift of a benzyl group, demonstrating that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic equivalent for Tfm-Gly. This methodology paves the way for creating α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the compound's utility in synthesizing complex amino acids for various applications (Burger et al., 2006).

Access to Organofluorine Compounds

Another research application involves its use as an intermediate for synthesizing a variety of new organofluorine compounds. The versatility of this compound is highlighted through the creation of ortho-substituted derivatives, demonstrating its role as a key intermediate in the formation of structurally diverse organofluorine entities. This application underscores the importance of such compounds in developing materials with unique properties, such as increased stability and bioactivity (Castagnetti & Schlosser, 2001).

Development of Hyperbranched Poly(arylene ether)s

Furthermore, the compound has been instrumental in the synthesis of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer. This approach, adopting an A2 + B3 strategy, leads to polymers with high molecular weight and excellent thermal stability. The synthesis and characterization of these materials highlight the compound's utility in the development of advanced polymers with potential applications in various industries, from electronics to pharmaceuticals (Banerjee et al., 2009).

作用機序

Safety and Hazards

As with any chemical compound, handling “5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene” would require appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . More specific safety data would be available in the compound’s Safety Data Sheet .

特性

IUPAC Name |

1-bromo-2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF4O/c15-12-7-10(6-11(13(12)16)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLROLWKBKRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2807532.png)

![2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2807537.png)

![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)

![N-(3-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2807542.png)

![(E)-N-[2-(Prop-2-enoylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2807551.png)

![2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine](/img/structure/B2807553.png)

![2-(4-ethoxyphenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2807554.png)